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Compound of Interest

Compound Name:
Piperazine-2-carboxylic acid

dihydrochloride

Cat. No.: B161418 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of Piperazine-2-carboxylic Acid
Dihydrochloride

Introduction
Piperazine-2-carboxylic acid dihydrochloride is a heterocyclic amino acid derivative that

serves as a valuable building block in medicinal chemistry and drug development. Its rigid

piperazine core and carboxylic acid functionality make it a key component in the synthesis of

various pharmacologically active agents. Accurate structural elucidation and purity assessment

are critical for its application in research and development. This guide provides a

comprehensive overview of the spectroscopic techniques used to characterize this compound,

including detailed experimental protocols and data interpretation.

Molecular and Physicochemical Properties
A summary of the key properties of piperazine-2-carboxylic acid dihydrochloride is

presented below. This data is essential for sample handling and interpretation of spectroscopic

results.
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Property Value Reference

CAS Number 3022-15-9 [1][2]

Molecular Formula C₅H₁₂Cl₂N₂O₂ [3][4]

Molecular Weight 203.07 g/mol [1][2]

Monoisotopic Mass 202.0275830 Da [3][4]

IUPAC Name
piperazine-2-carboxylic

acid;dihydrochloride
[3]

Physical Form
White to yellow crystalline

powder, crystals, or chunks.

Melting Point 265 °C (decomposition) [1]

Spectroscopic Data Summary
The following sections provide a detailed analysis using Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS). While experimental spectra can vary based on

conditions, this guide outlines the expected characteristic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

the molecule. As the compound is a dihydrochloride salt, the piperazine nitrogens are

protonated, which significantly influences the chemical shifts of adjacent protons and carbons,

typically shifting them downfield. Deuterated water (D₂O) or DMSO-d₆ are appropriate solvents

for analysis.

Expected ¹H and ¹³C NMR Chemical Shifts:
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Atom Position
Expected ¹H
Chemical Shift (δ,
ppm)

Expected ¹³C
Chemical Shift (δ,
ppm)

Notes

-COOH (Carboxylic

Acid)
11.0 - 13.0 (broad s) 170 - 175

The acidic proton

signal may be broad

or exchange with

solvent (e.g., D₂O).

The carbon signal is a

quaternary carbon

(Cq).

C2-H (Methine) 3.5 - 4.0 (m) 55 - 60

The proton at the

chiral center, adjacent

to both a protonated

nitrogen and the

carboxylic acid group.

Piperazine Ring CH₂ 3.0 - 3.8 (m) 40 - 50

Multiple complex

signals for the four

CH₂ groups.

Protonation of the

nitrogens causes a

significant downfield

shift.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of the dihydrochloride salt is characterized by strong absorptions corresponding to the

protonated amines and the carboxylic acid group.

Characteristic IR Absorption Bands:
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Wavenumber (cm⁻¹)
Functional Group &
Vibration

Description

3200 - 2500 O-H Stretch (Carboxylic Acid)

Very broad absorption,

characteristic of the hydrogen-

bonded hydroxyl group.

3000 - 2700 N⁺-H Stretch (Ammonium Salt)

Broad and strong bands from

the protonated secondary

amine groups.

~1730 C=O Stretch (Carboxylic Acid)

Strong, sharp absorption

typical for a saturated

carboxylic acid carbonyl.

~1200 C-O Stretch (Carboxylic Acid) Medium to strong absorption.

~1100 C-N Stretch

Absorption corresponding to

the carbon-nitrogen bonds

within the piperazine ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation of the molecule,

confirming its molecular weight and aspects of its structure. Electrospray ionization (ESI) is a

suitable technique for this polar, non-volatile compound.

Expected Mass Spectrometry Data:
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m/z Value (Epected) Ion Description

131.0815 [M+H]⁺ (of free base)

The protonated molecular ion

of the free piperazine-2-

carboxylic acid (C₅H₁₀N₂O₂).

The chlorides are not observed

in the positive ion mode.

86.0504 [M+H - COOH]⁺

A major fragment resulting

from the loss of the carboxylic

acid group (a mass difference

of 45 Da).[6]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of piperazine-2-carboxylic acid dihydrochloride in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm

NMR tube.[7]

Internal Standard: Add a small amount of an internal standard, such as DSS for D₂O or TMS

for DMSO-d₆, for chemical shift referencing.

Instrument Setup:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve high homogeneity and resolution.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.
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Set the spectral width to cover a range of 0-14 ppm.

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover a range of 0-200 ppm.[8]

A larger number of scans is required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a preferred method for this compound as it requires

minimal sample preparation and avoids potential halide exchange that can occur with KBr or

KCl pellets.[9]

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will

be automatically subtracted from the sample spectrum.

Sample Preparation: Place a small amount (a few milligrams) of the solid piperazine-2-
carboxylic acid dihydrochloride powder directly onto the ATR crystal.

Measurement:

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Mass Spectrometry Protocol (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this polar amino acid

derivative.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.benchchem.com/product/b161418?utm_src=pdf-body
https://www.benchchem.com/product/b161418?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

mixture, such as water/acetonitrile with 0.1% formic acid.

Chromatography:

Technique: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for good retention

and separation of the polar analyte.

Mobile Phase: A typical gradient might run from a high concentration of acetonitrile (e.g.,

95%) with an aqueous buffer (e.g., 10 mM ammonium formate) to a lower concentration of

acetonitrile.

Mass Spectrometry:

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

Scan Range: Set the mass analyzer to scan a range that includes the expected molecular

ion, for example, m/z 50-300.

MS/MS Analysis: To confirm the structure, perform fragmentation analysis (MS/MS) on the

parent ion (m/z 131.08) to observe characteristic daughter ions.[10]

Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical process of using

combined spectroscopic data for structural elucidation.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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